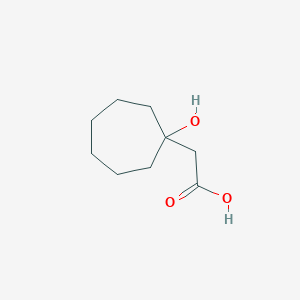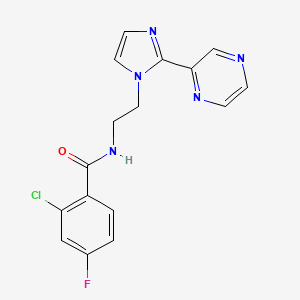![molecular formula C22H26N4O3 B2604503 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide CAS No. 896382-04-0](/img/new.no-structure.jpg)
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide typically involves multiple steps:
Formation of Quinazolinone Core: The quinazolinone core is synthesized through the reaction of anthranilic acid with formamide under high-temperature conditions.
Substitution Reaction: The quinazolinone core undergoes a substitution reaction with an appropriate alkylating agent to introduce the N-ethyl-3-methylanilino group.
Acetylation: The final step involves the acetylation of the substituted quinazolinone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recovered and recycled is also common in industrial settings to enhance the sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylanilino group, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide has shown promise in the development of new pharmaceuticals. Its anti-inflammatory and anti-cancer properties make it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential use in treating various diseases, including cancer and inflammatory disorders. Its ability to interact with specific molecular targets makes it a valuable tool in medicinal chemistry.
Industry
Industrially, the compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of inflammatory mediators and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2,3-dihydroquinazolin-4(1H)-one: Another quinazolinone derivative with similar biological activities.
N-(3-aminopropyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide: A structurally related compound with potential anti-cancer properties.
Uniqueness
What sets 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide apart is its specific substitution pattern, which enhances its biological activity and makes it a more potent candidate for drug development compared to its analogs.
Propiedades
Número CAS |
896382-04-0 |
|---|---|
Fórmula molecular |
C22H26N4O3 |
Peso molecular |
394.475 |
Nombre IUPAC |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide |
InChI |
InChI=1S/C22H26N4O3/c1-3-25(17-9-6-8-16(2)14-17)13-7-12-23-20(27)15-26-21(28)18-10-4-5-11-19(18)24-22(26)29/h4-6,8-11,14H,3,7,12-13,15H2,1-2H3,(H,23,27)(H,24,29) |
Clave InChI |
VJFWITATCDSOAW-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC(=C3)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2604421.png)

![ethyl 4-{4-[N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B2604427.png)
![N-[(3-chlorophenyl)(cyano)methyl]-1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B2604428.png)

![4-fluoro-2-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2604430.png)
![7-benzyl-1-(2-ethoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2604432.png)
![8-butyl-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604433.png)



![(2R,3R,4R,5S,6S)-6-[[(2R,3S,4R,4aS,6aS,6bR,8aR,12aR,14aS,14bS)-4-carboxy-8a-[(2R,3S,4R,5S,6S)-3-[(2R,3S,4R,5S,6R)-3,4-dihydroxy-6-methyl-5-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2604442.png)
![N-(Cyanomethyl)-2-({5-[(2-methyl-1,3-thiazol-4-YL)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)-N-phenylacetamide](/img/structure/B2604443.png)
